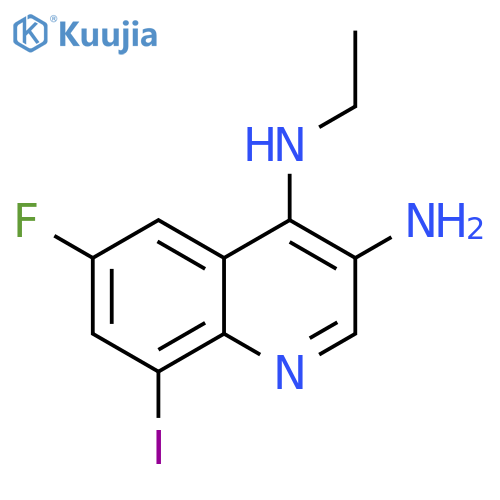

Cas no 2090447-90-6 (3,4-Quinolinediamine, N4-ethyl-6-fluoro-8-iodo-)

2090447-90-6 structure

商品名:3,4-Quinolinediamine, N4-ethyl-6-fluoro-8-iodo-

CAS番号:2090447-90-6

MF:C11H11FIN3

メガワット:331.128017663956

CID:5267350

3,4-Quinolinediamine, N4-ethyl-6-fluoro-8-iodo- 化学的及び物理的性質

名前と識別子

-

- 3,4-Quinolinediamine, N4-ethyl-6-fluoro-8-iodo-

-

- インチ: 1S/C11H11FIN3/c1-2-15-11-7-3-6(12)4-8(13)10(7)16-5-9(11)14/h3-5H,2,14H2,1H3,(H,15,16)

- InChIKey: NUKTWDVRFKRFOA-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(F)=CC=2I)C(NCC)=C(N)C=1

3,4-Quinolinediamine, N4-ethyl-6-fluoro-8-iodo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-362383-0.5g |

N4-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |

2090447-90-6 | 0.5g |

$713.0 | 2023-03-07 | ||

| Enamine | EN300-362383-5.0g |

N4-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |

2090447-90-6 | 5.0g |

$2152.0 | 2023-03-07 | ||

| Enamine | EN300-362383-10.0g |

N4-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |

2090447-90-6 | 10.0g |

$3191.0 | 2023-03-07 | ||

| Enamine | EN300-362383-0.25g |

N4-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |

2090447-90-6 | 0.25g |

$683.0 | 2023-03-07 | ||

| Enamine | EN300-362383-1.0g |

N4-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |

2090447-90-6 | 1g |

$0.0 | 2023-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030322-1g |

N4-Ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |

2090447-90-6 | 95% | 1g |

¥3717.0 | 2023-03-19 | |

| Enamine | EN300-362383-0.1g |

N4-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |

2090447-90-6 | 0.1g |

$653.0 | 2023-03-07 | ||

| Enamine | EN300-362383-2.5g |

N4-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |

2090447-90-6 | 2.5g |

$1454.0 | 2023-03-07 | ||

| Enamine | EN300-362383-0.05g |

N4-ethyl-6-fluoro-8-iodoquinoline-3,4-diamine |

2090447-90-6 | 0.05g |

$624.0 | 2023-03-07 |

3,4-Quinolinediamine, N4-ethyl-6-fluoro-8-iodo- 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

2090447-90-6 (3,4-Quinolinediamine, N4-ethyl-6-fluoro-8-iodo-) 関連製品

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量